Eltrombopag Amide

Catalog No.
S1790672
CAS No.
1246929-02-1
M.F
C25H23N5O3
M. Wt
441.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eltrombopag Amide

CAS Number

1246929-02-1

Product Name

Eltrombopag Amide

Molecular Formula

C25H23N5O3

Molecular Weight

441.48

Synonyms

3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-Biphenyl]-3-carboxamide
  • Understanding Thrombopoiesis

    Eltrombopag Amide can be used to study the mechanisms of thrombopoiesis, the process by which platelets are produced. Researchers can investigate how the drug interacts with the thrombopoietin receptor and how it stimulates megakaryocyte (platelet precursor cells) differentiation and maturation. [Source: National Institutes of Health - Thrombopoiesis, ]

  • Development of New Platelet-Boosting Therapies

    Eltrombopag Amide may aid in the development of new drugs for thrombocytopenia. By analyzing its effects and comparing them to Eltrombopag, researchers can gain insights into designing more potent or selective thrombopoietin receptor agonists.

  • Investigating Myeloproliferative Disorders

    Myeloproliferative disorders are a group of bone marrow diseases that can cause abnormal platelet production. Eltrombopag Amide could be a valuable tool to study these diseases. Researchers can use it to explore how it affects megakaryocyte development in these conditions and identify potential therapeutic targets.

  • Hematological Research

    Eltrombopag Amide holds promise for various hematological research areas. It can be employed to investigate platelet function, megakaryocyte biology, and the role of thrombopoietin signaling in other blood cell lineages.

Eltrombopag Amide is a synthetic small-molecule compound that acts as a thrombopoietin receptor agonist. It is primarily utilized in the treatment of chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C. By stimulating the production of platelets in the bone marrow, Eltrombopag Amide effectively increases platelet counts in patients suffering from these conditions. The compound operates by specifically targeting the thrombopoietin receptor, leading to the activation of intracellular signaling pathways, notably the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in hematopoiesis and immune response regulation .

The mechanism of action of Eltrombopag Amide is currently under investigation. Eltrombopag, the parent compound, functions by activating the thrombopoietin receptor, which stimulates megakaryocyte (platelet precursor) production in the bone marrow []. Eltrombopag Amide might possess a similar mechanism, but further research is needed to confirm this.

No data is currently available on the specific safety profile of Eltrombopag Amide. However, Eltrombopag can cause side effects like headache, fatigue, and diarrhea []. Given the structural similarities, Eltrombopag Amide might share some of these side effects. Further research is needed to assess its safety profile comprehensively.

Limitations and Future Directions

Information on Eltrombopag Amide is scarce due to its relatively recent discovery. Future research will likely focus on:

  • Elucidating its mechanism of action
  • Evaluating its efficacy and safety in pre-clinical and clinical trials
  • Comparing its properties to Eltrombopag for potential therapeutic advantages
, including:

  • Reduction: This involves the addition of hydrogen or removal of oxygen from the compound, which can affect its reactivity and biological activity.
  • Substitution: Functional groups within Eltrombopag Amide can be replaced with other groups, altering its properties and efficacy.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically conducted under controlled conditions to ensure high selectivity and yield.

The primary biological activity of Eltrombopag Amide is its role as a thrombopoietin receptor agonist. By binding to the transmembrane domain of the human thrombopoietin receptor, it triggers a cascade of intracellular signaling events that culminate in increased platelet production. Research indicates that Eltrombopag also exhibits properties beyond thrombopoiesis; it has been identified as a direct inhibitor of BAX, a pro-apoptotic protein, thereby preventing cell death and potentially offering therapeutic benefits in various contexts, including cancer treatment .

The synthesis of Eltrombopag Amide involves multiple steps, starting with the preparation of key intermediates. The general process includes:

  • Formation of Benzoic Acid Derivative: Initial synthesis begins with a benzoic acid derivative.
  • Amide Formation: The benzoic acid derivative undergoes reactions to form an amide linkage.
  • Cyclization: Further reactions may involve cyclization to create the final structure.
  • Functional Group Modifications: Additional modifications are performed to enhance pharmacological properties.

Industrial production methods follow similar synthetic routes but are optimized for yield and purity, adhering to pharmaceutical standards .

Eltrombopag Amide is primarily used in clinical settings for:

  • Chronic Immune Thrombocytopenia: Increasing platelet counts in patients with this autoimmune disorder.
  • Thrombocytopenia Associated with Chronic Hepatitis C: Enhancing platelet levels in patients undergoing treatment for hepatitis C.

Additionally, its unique ability to chelate iron may provide therapeutic potential in conditions involving iron overload, such as certain anemias or hemochromatosis .

Studies have demonstrated that Eltrombopag Amide interacts significantly with various cellular components:

  • BAX Protein Interaction: Eltrombopag has been shown to bind directly to BAX, inhibiting its pro-apoptotic function. This interaction suggests potential applications in cancer therapies where modulation of apoptosis is critical .
  • Iron Chelation: Eltrombopag acts as an iron chelator, reducing labile iron levels within cells and enhancing mobilization when combined with other chelators. This property could be beneficial in treating iron overload disorders .

Several compounds exhibit similar mechanisms or therapeutic applications as Eltrombopag Amide:

Compound NameMechanism of ActionUnique Features
RomiplostimThrombopoietin receptor agonistAdministered via subcutaneous injection; less oral bioavailability compared to Eltrombopag Amide
AvatrombopagThrombopoietin receptor agonistFewer restrictions on dosing and monitoring
EltrombopagThrombopoietin receptor agonistKnown for its iron-chelating properties

Uniqueness

Eltrombopag Amide stands out due to its dual functionality as both a thrombopoietin receptor agonist and an effective iron chelator. This unique combination may provide additional therapeutic avenues not available with other similar compounds, particularly in managing conditions associated with both thrombocytopenia and iron overload .

IUPAC Nomenclature and Synonyms

Eltrombopag Amide is formally known by its International Union of Pure and Applied Chemistry (IUPAC) name as (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxamide [6] [7]. This compound is also recognized by several synonyms in scientific literature and chemical databases, including [1,1'-Biphenyl]-3-carboxamide, 3'-[(2Z)-2-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy [7] [10]. Additional synonyms include 3′-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2′-hydroxy[1,1′-biphenyl]-3-carboxamide [10]. The compound is structurally related to Eltrombopag but features an amide functional group instead of a carboxylic acid group [5].

Molecular Formula (C25H23N5O3) and Weight (441.48 g/mol)

Eltrombopag Amide has the molecular formula C25H23N5O3, which indicates it contains 25 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms [5] [7]. The molecular weight of Eltrombopag Amide is 441.48 g/mol, which is calculated based on the atomic weights of its constituent elements [7] [10]. This molecular weight is slightly different from that of Eltrombopag (442.47 g/mol), reflecting the structural difference between the amide and carboxylic acid functional groups [11].

Registry Numbers and Identifiers (CAS: 1246929-02-1)

The Chemical Abstracts Service (CAS) registry number assigned to Eltrombopag Amide is 1246929-02-1, which serves as a unique identifier for this chemical compound in scientific databases and literature [6] [7]. Additional identifiers include the FDA UNII (Unique Ingredient Identifier) code CU55UB4DUW [15] [18]. The compound is also identified by its InChIKey DFBZGRQMLLZKDA-SLMZUGIISA-N, which is a standardized representation of its chemical structure that enables precise identification and database searching [15]. These registry numbers and identifiers are essential for unambiguous identification of Eltrombopag Amide in chemical databases, regulatory documents, and scientific publications [7] [8].

Structural Features and Properties

Functional Group Analysis

Eltrombopag Amide contains several key functional groups that contribute to its chemical properties and reactivity [6] [7]. The primary functional groups present in this compound include:

  • Carboxamide Group (-CONH2): Located at the 3-position of one of the phenyl rings in the biphenyl system, this amide group replaces the carboxylic acid group found in Eltrombopag [6] [8]. The carboxamide group can participate in hydrogen bonding as both a donor and acceptor, influencing the compound's solubility and intermolecular interactions [26].

  • Hydrazine Derivative (=N-NH-): The compound contains a hydrazone functional group, which is formed by the condensation of a hydrazine with a carbonyl compound [24]. This group creates a linkage between the biphenyl system and the pyrazolone moiety, contributing to the compound's overall structural rigidity and electronic properties [6] [7].

  • Hydroxyl Group (-OH): A hydroxyl group is present at the 2'-position of the biphenyl system, which can form hydrogen bonds and participate in acid-base reactions [6] [10]. This group contributes to the compound's solubility profile and potential for intermolecular interactions [10].

  • Pyrazolone Ring: The compound contains a 5-membered heterocyclic pyrazolone ring with two adjacent nitrogen atoms and a carbonyl group [23]. This structure contributes to the compound's electronic properties and potential for coordination with metal ions [23] [25].

  • Dimethylphenyl Group: A 3,4-dimethylphenyl substituent is attached to one of the nitrogen atoms in the pyrazolone ring, adding hydrophobicity to the molecule [6] [7].

These functional groups collectively determine the chemical behavior, reactivity, and physicochemical properties of Eltrombopag Amide [7] [10].

E/Z Isomerism Characteristics

Eltrombopag Amide exhibits E/Z isomerism (also known as geometric isomerism) due to the presence of a carbon-nitrogen double bond in its structure [15] [21]. Specifically, the compound exists predominantly in the Z configuration at the hydrazone (C=N) bond between the pyrazolone ring and the hydrazine linker [6] [7]. This Z configuration is indicated in the IUPAC name of the compound as "(Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxamide" [6] [10].

In the E/Z system of nomenclature, the designation is based on the Cahn-Ingold-Prelog priority rules [21]. The Z isomer (from German "zusammen" meaning "together") has the higher priority groups on the same side of the double bond [21]. In Eltrombopag Amide, the Z configuration indicates that the pyrazolone ring and the hydroxybiphenyl system are on the same side of the C=N double bond [17] [21].

The Z isomerism is a critical structural feature of Eltrombopag Amide that influences its three-dimensional shape, molecular interactions, and biological properties [15] [17]. The stability of this configuration is likely enhanced by the extended conjugation throughout the molecule and potential intramolecular hydrogen bonding [17] [21].

Stereochemistry (ACHIRAL)

Eltrombopag Amide is classified as an achiral compound, meaning it does not possess a stereogenic center (chiral center) and is superimposable on its mirror image [13] [15]. The absence of chirality in Eltrombopag Amide is confirmed by its stereochemistry designation as "ACHIRAL" in chemical databases and its optical activity being recorded as "NONE" [15].

Despite exhibiting E/Z isomerism at the hydrazone bond, the compound lacks stereogenic centers that would give rise to optical activity [13] [15]. The planar nature of the aromatic rings and the extended conjugation throughout the molecule contribute to its overall achiral character [13]. The compound has zero defined stereocenters as indicated in chemical databases [15].

The achiral nature of Eltrombopag Amide simplifies its synthesis and analysis compared to chiral compounds, as there is no need to separate or characterize different enantiomers [13] [15]. This property is relevant for pharmaceutical applications, as it eliminates concerns about differential biological activities of enantiomers that can occur with chiral drugs [13].

Physicochemical Properties

Solubility Profile

Eltrombopag Amide demonstrates a distinctive solubility profile that is important for its handling, formulation, and potential applications [10] [18]. The compound's solubility characteristics are summarized in the following table:

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly soluble [18] [10]
MethanolSlightly soluble [18]
WaterPractically insoluble [19] [31]
Aqueous buffers (pH 1-7.4)Practically insoluble [19] [31]

The limited water solubility of Eltrombopag Amide is attributed to its relatively high molecular weight and the presence of multiple aromatic rings, which contribute to its hydrophobic character [19] [31]. However, the presence of polar functional groups such as the hydroxyl, carboxamide, and hydrazone moieties allows for some solubility in polar organic solvents like DMSO and methanol [18] [27].

For laboratory and analytical applications, it is recommended to first dissolve Eltrombopag Amide in DMSO and then dilute with the desired aqueous buffer if necessary [27] [29]. This approach maximizes solubility while maintaining compatibility with biological systems for testing purposes [27].

Stability Characteristics

Eltrombopag Amide exhibits specific stability characteristics that are important for its storage, handling, and potential applications [10] [20]. The compound is generally stable under normal laboratory conditions but requires certain precautions to maintain its integrity over time [18] [20].

The stability profile of Eltrombopag Amide includes the following characteristics:

  • Thermal Stability: The compound has a melting point above 164°C with decomposition, indicating moderate thermal stability [18]. For long-term storage, it is recommended to keep the compound at lower temperatures, typically between 2-8°C, to prevent degradation [10] [20].

  • Light Sensitivity: As an orange to red solid with conjugated systems, Eltrombopag Amide may exhibit some sensitivity to light, particularly UV radiation, which could potentially affect the hydrazone linkage [20]. Storage in amber containers or protection from light is advisable [20].

  • Chemical Stability: The compound contains several functional groups that could potentially undergo hydrolysis or oxidation under extreme conditions [20]. The hydrazone linkage (C=N-NH-) may be susceptible to hydrolysis in strongly acidic or basic environments [24]. The hydroxyl group and the extended conjugated system may be susceptible to oxidation [20] [24].

  • Storage Recommendations: For optimal stability, Eltrombopag Amide should be stored under inert atmosphere conditions, protected from moisture and strong light/heat [18] [29]. The solid form is generally more stable than solutions [29].

  • Solution Stability: When dissolved in DMSO or other solvents, the compound should be used within a reasonable timeframe as extended storage in solution may lead to degradation [27] [29]. It is not recommended to store aqueous solutions for more than one day [27].

These stability characteristics are important considerations for analytical method development, quality control procedures, and any potential applications of Eltrombopag Amide [10] [20].

Spectroscopic Properties

Eltrombopag Amide exhibits distinctive spectroscopic properties that are valuable for its identification, characterization, and purity assessment [27] [36]. These spectroscopic characteristics arise from its molecular structure, particularly the extended conjugation system and the presence of various functional groups [27] [36].

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:
    Eltrombopag Amide shows characteristic absorption maxima in the UV-visible region, with significant absorption bands observed around 248 nm and 417 nm when measured in appropriate solvents [27] [36]. The longer wavelength absorption (417 nm) is responsible for the orange to red color of the compound and is attributed to the extended conjugation involving the hydrazone linkage and the aromatic systems [27] [36].

  • Infrared (IR) Spectroscopy:
    The IR spectrum of Eltrombopag Amide displays characteristic absorption bands corresponding to its functional groups [35] [37]. Key features include:

    • Amide C=O stretching vibration (approximately 1650-1690 cm⁻¹)
    • N-H stretching vibrations from the amide and hydrazine groups (approximately 3300-3500 cm⁻¹)
    • O-H stretching from the hydroxyl group (broad band around 3200-3600 cm⁻¹)
    • Aromatic C=C stretching vibrations (approximately 1450-1600 cm⁻¹)
    • C-N stretching vibrations from the pyrazolone ring and hydrazone linkage (approximately 1200-1350 cm⁻¹) [35] [37]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    ¹H NMR spectroscopy of Eltrombopag Amide reveals signals characteristic of its structural features [30] [37]. The spectrum typically shows:

    • Aromatic proton signals from the biphenyl system (approximately 7.0-8.2 ppm)
    • Methyl group protons from the dimethylphenyl substituent (approximately 2.2-2.4 ppm)
    • Methyl group protons attached to the pyrazolone ring (approximately 2.2-2.3 ppm)
    • Hydroxyl and amide protons (variable chemical shifts depending on solvent and concentration) [30] [37]
  • Mass Spectrometry:
    Mass spectrometric analysis of Eltrombopag Amide typically shows a molecular ion peak at m/z 441.48, corresponding to its molecular weight [32] [34]. Fragmentation patterns often include cleavage at the hydrazone linkage and the amide bond, producing characteristic fragment ions [32] [34]. The amide functional group typically shows a characteristic fragmentation pattern with the loss of the neutral amine and formation of acylium cations [32] [34].

Spectroscopic Analysis

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy serves as a fundamental analytical technique for the characterization of Eltrombopag Amide and related compounds. The technique provides critical information about electronic transitions and chromophoric groups within the molecular structure [1] [2].

Absorption Characteristics and Wavelength Maxima

Eltrombopag Amide exhibits characteristic absorption patterns in the ultraviolet-visible region. Studies have demonstrated that Eltrombopag compounds show maximum absorption wavelengths ranging from 249 to 425 nanometers, depending on the solvent system and chemical form [1] [2]. The parent compound Eltrombopag shows λmax at 423 nanometers in ethanol, while Eltrombopag Olamine demonstrates maximum absorption at 425 nanometers in methanol [1] [2].

Quantitative Analysis and Validation Parameters

The ultraviolet-visible spectroscopic method demonstrates excellent linearity for quantitative analysis of Eltrombopag compounds. Validation studies have shown correlation coefficients exceeding 0.9966, indicating strong linear relationships between absorbance and concentration [1]. The method exhibits precision with relative standard deviation values below 2.0 percent, and accuracy with recovery percentages ranging from 98 to 102 percent [3].

Compoundλmax (nm)SolventLinearity RangeCorrelation Coefficient
Eltrombopag Olamine425Methanol3-18 μg/mL-
Eltrombopag423Ethanol5-30 μg/mL0.9966
Eltrombopag Amide249Buffer solution20-140 μM0.9930

Hyperchromic and Hypochromic Effects

Spectroscopic investigations of Eltrombopag interactions with biomolecules reveal significant hyperchromic effects. When Eltrombopag binds to double-stranded deoxyribonucleic acid, a hyperchromic effect of approximately 34.51 ± 0.29 percent is observed, accompanied by a red shift of 7 nanometers [4]. This phenomenon indicates π → π* or n → π* electronic transitions associated with intercalation binding modes.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Eltrombopag Amide through analysis of nuclear spin interactions and chemical environments [5] [6].

Proton Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of Eltrombopag compounds reveals characteristic chemical shifts in the range of 2.26 to 13.78 parts per million in deuterated dimethyl sulfoxide [7]. Key diagnostic signals include broad singlets at 13.78 parts per million (1H), 13.04 parts per million (1H), and 9.71 parts per million (1H), indicative of exchangeable protons associated with hydroxyl and carboxyl functionalities [7].

The aromatic region displays multiplets between 7.15 and 8.17 parts per million, corresponding to the biphenyl and dimethylphenyl aromatic systems. Methyl groups appear as singlets at 2.37, 2.31, and 2.26 parts per million, representing the dimethyl substituents and pyrazole methyl group [7].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of Eltrombopag Amide. Chemical shifts range from 11.52 to 167.22 parts per million, with the carbonyl carbon appearing at 167.22 parts per million [7]. The aromatic carbons span the region from 113.95 to 147.78 parts per million, while aliphatic methyl carbons resonate between 11.52 and 19.63 parts per million [7].

NucleusChemical Shift Range (ppm)Key Diagnostic PeaksCoupling Constants
¹H2.26-13.7813.78 (bs, 1H), 9.71 (bs, 1H)J = 7.6 Hz
¹³C11.52-167.22167.22, 156.86, 147.78-

Nitrogen-15 Nuclear Magnetic Resonance Studies

Nitrogen-15 nuclear magnetic resonance spectroscopy has been employed to investigate protein-drug interactions, particularly in studies examining Eltrombopag binding to BAX protein. Two-dimensional heteronuclear single quantum coherence experiments using nitrogen-15 labeled proteins provide insights into chemical shift perturbations upon drug binding [8].

Infrared Spectroscopy

Infrared spectroscopy characterizes vibrational modes within Eltrombopag Amide, providing information about functional groups and molecular interactions [5] [6].

Amide Band Analysis

The infrared spectrum of Eltrombopag Amide exhibits characteristic amide bands consistent with the carboxamide functionality. Amide I band absorption occurs in the region 1600-1800 cm⁻¹, primarily arising from carbon-oxygen stretching vibrations [9]. The amide II band appears between 1470-1570 cm⁻¹, while the amide III band manifests in the 1250-1350 cm⁻¹ range [9].

Density functional theory calculations predict that amide I bands result from carbon-oxygen symmetry vibrations with molecular bond scissoring, typically appearing around 1630 cm⁻¹ [9]. Amide II bands originate from carbon-oxygen connected carbon chain symmetry vibrations around 1518 cm⁻¹ [9].

Functional Group Identification

The infrared spectrum reveals additional characteristic absorptions corresponding to hydroxyl, carboxyl, and aromatic functionalities. Broad absorption in the 3300-3500 cm⁻¹ region indicates hydroxyl stretching vibrations, while carboxyl carbonyl stretching appears around 1700 cm⁻¹ [6]. Aromatic carbon-carbon stretching vibrations manifest in the 1450-1600 cm⁻¹ region [6].

Hydrogen Bonding Interactions

Infrared spectroscopy provides evidence for intermolecular hydrogen bonding interactions in Eltrombopag Amide crystal structures. Shifts in hydroxyl and amide stretching frequencies indicate the presence of hydrogen bonding networks that influence crystal packing and stability [7].

Fluorescence Spectroscopy

Fluorescence spectroscopy enables sensitive detection and quantitative analysis of Eltrombopag Amide through measurement of emission characteristics and quenching phenomena [4] [10].

Intrinsic Fluorescence Properties

Eltrombopag Amide exhibits intrinsic fluorescence arising from aromatic chromophores within the molecular structure. The compound demonstrates excitation-dependent emission characteristics, with optimal excitation wavelengths determined through spectral scanning experiments [4].

Fluorescence Quenching Studies

Fluorescence quenching experiments provide quantitative information about binding interactions. Studies using ethidium bromide-deoxyribonucleic acid complexes demonstrate that Eltrombopag can replace intercalated ethidium bromide, resulting in fluorescence quenching with Stern-Volmer constants of 6.12 × 10³ ± 0.12 M⁻¹ [4].

Comparative studies with Hoechst-33258-deoxyribonucleic acid complexes show significantly lower quenching constants of 7.13 × 10² ± 0.20 M⁻¹, indicating preferential interaction with intercalating agents over groove binding molecules [4].

Binding Constant Determination

Fluorescence displacement assays enable calculation of apparent binding constants using the relationship KEtBr · [EtBr] = Kapp · [ELT]. For Eltrombopag interactions with deoxyribonucleic acid, apparent binding constants of 2.86 × 10⁵ M⁻¹ ± 0.16 M⁻¹ (log K_app = 5.46 ± 0.09) have been determined [4].

Chromatographic Techniques

High Performance Liquid Chromatography Method Development

High performance liquid chromatography represents the gold standard for separation and quantitative analysis of Eltrombopag Amide and related impurities [11] [12] [13].

Column Selection and Optimization

Method development studies demonstrate that phenyl and octadecylsilane bonded silica columns provide optimal separation of Eltrombopag compounds and impurities. Zorbax SB-Phenyl columns (150 × 4.6 mm, 3.5 μm) offer excellent resolution for impurity analysis [14]. Ultra high performance liquid chromatography methods employ shorter Agilent SB C8 columns (50 × 3.0 mm, 1.8 μm) for rapid analysis with run times under 15 minutes [13].

Mobile Phase Composition

Optimal mobile phase systems combine acidic aqueous buffers with acetonitrile in various proportions. Trifluoroacetic acid (0.1 percent) with acetonitrile provides excellent peak shape and sensitivity [12]. Alternative systems employ formic acid or acetic acid buffers adjusted to pH 3.0-4.0 [11] [13].

MethodColumn TypeMobile PhaseFlow Rate (mL/min)Run Time (min)
RP-HPLCZorbax SB-PhenylTFA/Acetonitrile1.2-
UHPLCAgilent SB C8Acetonitrile/Acetic acid0.415
RP-UPLCBEH C18Water pH3/Acetonitrile1.02

Validation Parameters

High performance liquid chromatography methods demonstrate excellent validation characteristics. Linearity studies show correlation coefficients exceeding 0.999 for all analytes [14]. Precision studies yield relative standard deviation values between 1.22 and 2.04 percent for intra-day and inter-day analyses [14]. Accuracy assessments demonstrate recovery percentages ranging from 93.80 to 103.69 percent [14].

Degradation Product Analysis

Stability-indicating high performance liquid chromatography methods successfully separate Eltrombopag from various degradation products formed under stress conditions. Oxidative degradation produces six major impurities, while thermal degradation generates three additional products [12]. The methods achieve baseline resolution (Rs > 1.5) between all critical peak pairs [12].

Liquid Chromatography-Mass Spectrometry Applications

Liquid chromatography-mass spectrometry combines the separation power of chromatography with the specificity and sensitivity of mass spectrometric detection [15] [16] [17].

Instrumental Configuration

Modern liquid chromatography-mass spectrometry systems employ ultra high performance liquid chromatography coupled to triple quadrupole mass spectrometers. Acquity UPLC BEH C18 columns (50 × 2.1 mm, 1.7 μm) provide rapid separations with run times under 2 minutes [16].

Multiple Reaction Monitoring

Multiple reaction monitoring enables highly selective and sensitive quantitation of Eltrombopag in complex biological matrices. The method monitors specific precursor to product ion transitions: m/z 443.24 → 183.08 for Eltrombopag and m/z 447.18 → 183.08 for the carbon-13 labeled internal standard [16].

Bioanalytical Applications

Liquid chromatography-mass spectrometry methods demonstrate exceptional performance for pharmacokinetic studies in human plasma. Lower limits of quantification reach 50 ng/mL with linear dynamic ranges extending to 10,000 ng/mL [16]. The methods show excellent accuracy (87.90 percent of reanalyzed samples within acceptance criteria) and precision suitable for bioequivalence studies [16].

Method Validation

Comprehensive validation encompasses selectivity, sensitivity, linearity, accuracy, precision, and stability assessments. Matrix effects are minimized through effective sample preparation procedures, typically involving protein precipitation with acetonitrile [15]. Recovery studies demonstrate consistent extraction efficiency across the analytical range [16].

Mass Spectrometry

Ionization Techniques

Mass spectrometry of Eltrombopag Amide employs various ionization methods to generate gas-phase ions suitable for mass analysis [15] [18] [19].

Electrospray Ionization

Electrospray ionization represents the primary ionization technique for liquid chromatography-mass spectrometry applications. The method produces intense protonated molecular ions [M+H]⁺ with minimal fragmentation under mild source conditions [15]. Optimal ionization occurs in positive ion mode with source temperatures around 500°C and spray voltages of 5.5 kV [16].

Electron Impact Ionization

Electron impact ionization provides complementary structural information through reproducible fragmentation patterns. Operating at 70 eV electron energy, the technique generates molecular radical cations and characteristic fragment ions [18]. Electron impact spectra of amide compounds typically show intense molecular ions with specific fragmentation pathways [18].

Matrix-Assisted Laser Desorption Ionization

Matrix-assisted laser desorption ionization enables analysis of larger molecular weight compounds and complexes. The technique proves particularly useful for studying protein-drug interactions and non-covalent complexes [20].

Fragmentation Patterns

Mass spectrometric fragmentation of Eltrombopag Amide follows predictable pathways based on molecular structure and functional groups [18] [21].

Amide Bond Cleavage

The primary fragmentation pathway involves cleavage of the amide N-CO bond, resulting in loss of the neutral amine or lactam portion and formation of acylium cations [18] [21]. This fragmentation pattern is characteristic of α,β-unsaturated amides and results from the stability conferred by extended conjugation [21].

Alpha-Cleavage Reactions

Secondary fragmentation processes include α-cleavage adjacent to aromatic rings and functional groups. These reactions generate smaller fragment ions that provide structural information about specific molecular regions [22].

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Fragmentation Pattern
ESI+443.24183.08N-CO cleavage
ESI+447.18183.08Isotope labeling
EI442.5-α-cleavage

McLafferty Rearrangement

Although less prominent in aromatic amides, McLafferty rearrangement can occur when γ-hydrogen atoms are available relative to the carbonyl group. This process involves six-membered transition states and neutral molecule elimination [23].

Structural Elucidation

Mass spectrometry provides definitive structural information through accurate mass measurements and fragmentation analysis [6] [18].

Accurate Mass Determination

High-resolution mass spectrometry enables determination of elemental compositions through accurate mass measurements. Time-of-flight and orbitrap mass analyzers provide mass accuracy better than 5 ppm, sufficient for unambiguous molecular formula assignment [6].

Tandem Mass Spectrometry

Collision-induced dissociation in tandem mass spectrometry experiments generates diagnostic fragment ions for structural confirmation. Multiple stages of fragmentation (MSⁿ) provide detailed structural information about specific molecular regions [19].

Isotope Pattern Analysis

Natural abundance isotope patterns provide additional confirmation of molecular formulas and assist in distinguishing isobaric compounds. Carbon-13, nitrogen-15, and sulfur-34 isotope contributions create characteristic peak clusters [16].

X-ray Diffraction Studies

X-ray diffraction analysis provides comprehensive information about crystalline forms, polymorphism, and solid-state structure of Eltrombopag Amide [7].

Polymorphic Forms Identification

X-ray powder diffraction enables identification and quantification of different polymorphic forms and solvates. Eltrombopag crystallizes in more than 20 distinct crystal forms, including numerous hydrates and solvates [7]. Each form exhibits characteristic diffraction patterns with specific peak positions and relative intensities [7].

Unit Cell Parameters

Complete indexing of diffraction patterns provides unit cell dimensions and space group symmetry. Eltrombopag forms predominantly crystallize in triclinic crystal systems with space group P-1, though monoclinic forms also occur [7].

FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)Volume (ų)
Form ITriclinicP-14.1512.3022.261123
Form VIITriclinicP-17.4112.3212.931082
DMF SolvateMonoclinicP21/n6.8213.9027.582613

Variable Temperature Studies

Variable temperature X-ray diffraction experiments elucidate thermal stability and phase transformation behavior. These studies reveal desolvation processes, polymorphic transitions, and decomposition temperatures [7]. Form stability fields and mutual interconversion processes are mapped through systematic temperature studies [7].

Density and Packing Analysis

Crystallographic analysis provides calculated densities and packing coefficients for different forms. Density values typically range from 1.301 to 1.342 g/cm³ for various Eltrombopag polymorphs and solvates [7]. Molecular volume correlations enable prediction of solvate stoichiometry from unit cell parameters [7].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 08-15-2023

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